molecular formula C8H14N2O3 B14681890 2-Diazonio-1-ethoxy-3-hydroxy-4-methylpent-1-en-1-olate CAS No. 38491-54-2

2-Diazonio-1-ethoxy-3-hydroxy-4-methylpent-1-en-1-olate

Katalognummer: B14681890
CAS-Nummer: 38491-54-2
Molekulargewicht: 186.21 g/mol
InChI-Schlüssel: GCJMHDXPYTYUNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Diazonio-1-ethoxy-3-hydroxy-4-methylpent-1-en-1-olate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a diazonium group, an ethoxy group, a hydroxy group, and a methyl group attached to a pentene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-1-ethoxy-3-hydroxy-4-methylpent-1-en-1-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and a mineral acid) to convert the amine into the corresponding diazonium salt. The ethoxy and hydroxy groups are introduced through subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Diazonio-1-ethoxy-3-hydroxy-4-methylpent-1-en-1-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazonium group to an amine.

    Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, cyanides, and thiols can react with the diazonium group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

2-Diazonio-1-ethoxy-3-hydroxy-4-methylpent-1-en-1-olate has several scientific research applications:

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Diazonio-1-ethoxy-3-hydroxy-4-methylpent-1-en-1-olate involves the reactivity of the diazonium group. This group can undergo various reactions, such as coupling with aromatic compounds to form azo dyes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Diazonio-1-methoxy-4-methylpent-1-en-1-olate
  • 2-Diazonio-1-ethoxy-3-hydroxy-4-methylhex-1-en-1-olate
  • 2-Diazonio-1-ethoxy-3-hydroxy-4-methylbut-1-en-1-olate

Uniqueness

2-Diazonio-1-ethoxy-3-hydroxy-4-methylpent-1-en-1-olate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical transformations, making it valuable in various fields of research and industry.

Eigenschaften

CAS-Nummer

38491-54-2

Molekularformel

C8H14N2O3

Molekulargewicht

186.21 g/mol

IUPAC-Name

ethyl 2-diazo-3-hydroxy-4-methylpentanoate

InChI

InChI=1S/C8H14N2O3/c1-4-13-8(12)6(10-9)7(11)5(2)3/h5,7,11H,4H2,1-3H3

InChI-Schlüssel

GCJMHDXPYTYUNH-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=[N+]=[N-])C(C(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.